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Compound of Interest

Compound Name: R162

Cat. No.: B1678699 Get Quote

An In-depth Examination of MEK and GDH1 Inhibition in Oncology Research

This technical guide provides a comprehensive overview of the current understanding of

"R162" and its multifaceted impact on the tumor microenvironment (TME). It is intended for

researchers, scientists, and drug development professionals actively engaged in the field of

oncology. This document will clarify the existing ambiguity surrounding the designation "R162,"

which refers to two distinct investigational compounds: the MEK1/2 inhibitor ARRY-162

(Binimetinib) and the GDH1/GLUD1 inhibitor R162. Both agents have demonstrated compelling

anti-tumor activity, albeit through different mechanisms of action that converge on modulating

the complex ecosystem of the TME.

This guide will present a detailed analysis of the preclinical and clinical data available for each

compound, with a focus on quantitative data, experimental methodologies, and the intricate

signaling pathways involved.

Part 1: ARRY-162 (Binimetinib/MEK162) - A MEK1/2
Inhibitor
ARRY-162, also known as Binimetinib or MEK162, is a potent and selective, allosteric inhibitor

of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling

pathway.[1] This pathway is frequently hyperactivated in various cancers, most notably in

melanomas with BRAF and NRAS mutations, driving tumor cell proliferation and survival.[1][2]
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Data Presentation: Preclinical and Clinical Findings
The following tables summarize key quantitative data regarding the effects of ARRY-162

(Binimetinib).

Table 1: Preclinical Efficacy of Binimetinib

Cell
Line/Model

Mutation
Status

Endpoint Result Reference

NRAS-mutant

Melanoma
NRAS Q61 Growth Inhibition

Demonstrated in

preclinical

models

[1]

BRAF V600E-

mutant

Melanoma

BRAF V600E Growth Inhibition

Demonstrated in

preclinical

models

[1]

Neuroblastoma

Cell Lines
Various Cell Viability

IC50 values from

<10nM to 5mM

in sensitive lines

[3]

Colorectal

Cancer Model

(RAS-driven)

RAS mutation Tumor Growth

Pharmacologic

MEK inhibition

impaired tumor

growth

[4]

Table 2: Clinical Trial Data for Binimetinib
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Trial
Name/Identifie
r

Cancer Type Treatment Arm Key Finding Reference

Phase II
NRAS-mutated

Melanoma

Binimetinib

(45mg)

Modest anti-

tumor activity
[1]

Phase II
BRAF-mutated

Melanoma

Binimetinib

(45mg)

Modest anti-

tumor activity
[1]

COLUMBUS

(Phase III)

BRAF-mutant

Metastatic

Melanoma

Encorafenib +

Binimetinib

Median

Progression-Free

Survival: 14.9

months

[5][6]

COLUMBUS

(Phase III)

BRAF-mutant

Metastatic

Melanoma

Encorafenib +

Binimetinib

Median Overall

Survival: 33.6

months

[7]

NCT03106415

(Phase I/II)

Triple-Negative

Breast Cancer

Pembrolizumab

+ Binimetinib

(30mg BID)

Objective

Response Rate:

33% (55% in

patients without

liver metastases)

[8]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific

findings. The following outlines the general methodologies employed in the preclinical and

clinical evaluation of Binimetinib.

General Protocol for In Vitro Cell Viability Assays (MTT Assay)

Cell Seeding: Neuroblastoma tumor cells are seeded in 96-well plates at a predetermined

density and allowed to adhere overnight.

Drug Treatment: Cells are treated with a range of concentrations of Binimetinib (MEK162),

typically from nanomolar to micromolar concentrations. Control wells receive vehicle (e.g.,

DMSO).
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Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell

culture conditions (37°C, 5% CO2).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 2-4 hours to allow for the formation of formazan

crystals by viable cells.

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g.,

DMSO or a detergent-based solution).

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values (the

concentration of drug that inhibits cell growth by 50%) are determined.[3]

General Protocol for In Vivo Xenograft Studies

Cell Implantation: Human cancer cells (e.g., melanoma or colorectal cancer cell lines) are

subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are

then randomized into treatment and control groups.

Drug Administration: Binimetinib is administered to the treatment group, typically orally, at a

specified dose and schedule. The control group receives a vehicle.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, or after a specified duration. Tumors are then excised and may be used for further

analysis (e.g., Western blot, immunohistochemistry).[4]

Signaling Pathways and Visualizations
Binimetinib's primary mechanism of action is the inhibition of MEK1 and MEK2, which disrupts

the RAS/RAF/MEK/ERK signaling cascade. This pathway plays a central role in cell
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proliferation, survival, and differentiation.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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